Cas no 512809-42-6 (5-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-2-furaldehyde)
5-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-2-furaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
- EN300-92335
- 512809-42-6
- Z275127764
- BBL038265
- H21274
- CS-0217905
- 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde
- AKOS000308026
- LS-01120
- ALBB-001132
- MFCD03074421
- 5-(4-Chloro-3-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
- 5-({4-chloro-3-nitro-1H-pyrazol-1-yl}methyl)-2-furaldehyde
- STK301600
- 5-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde
- AK-968/41170209
- 5-[(4-chloro-3-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde
- SCHEMBL15331660
- 5-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-2-furaldehyde
-
- MDL: MFCD03074421
- Inchi: 1S/C9H6ClN3O4/c10-8-4-12(11-9(8)13(15)16)3-6-1-2-7(5-14)17-6/h1-2,4-5H,3H2
- InChI Key: GMOIDBNEMSRTQN-UHFFFAOYSA-N
- SMILES: ClC1C([N+](=O)[O-])=NN(C=1)CC1=CC=C(C=O)O1
Computed Properties
- Exact Mass: 255.0046834Da
- Monoisotopic Mass: 255.0046834Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 93.9Ų
5-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-2-furaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C015190-250mg |
5-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde |
512809-42-6 | 250mg |
$ 275.00 | 2022-06-06 | ||
| TRC | C015190-500mg |
5-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde |
512809-42-6 | 500mg |
$ 450.00 | 2022-06-06 | ||
| TRC | C015190-1000mg |
5-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde |
512809-42-6 | 1g |
$ 720.00 | 2022-06-06 | ||
| Fluorochem | 031371-250mg |
5-(4-Chloro-3-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde |
512809-42-6 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 031371-1g |
5-(4-Chloro-3-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde |
512809-42-6 | 1g |
£307.00 | 2022-03-01 | ||
| Fluorochem | 031371-5g |
5-(4-Chloro-3-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde |
512809-42-6 | 5g |
£963.00 | 2022-03-01 | ||
| Fluorochem | 031371-10g |
5-(4-Chloro-3-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde |
512809-42-6 | 10g |
£1633.00 | 2022-03-01 | ||
| Chemenu | CM113295-5g |
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde |
512809-42-6 | 95% | 5g |
$600 | 2021-08-06 | |
| Chemenu | CM113295-10g |
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde |
512809-42-6 | 95% | 10g |
$960 | 2021-08-06 | |
| Chemenu | CM113295-1g |
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde |
512809-42-6 | 95% | 1g |
$*** | 2023-05-30 |
5-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-2-furaldehyde Suppliers
5-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-2-furaldehyde Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 5-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-2-furaldehyde
Introduction to 5-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-2-furaldehyde (CAS No. 512809-42-6)
5-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-2-furaldehyde (CAS No. 512809-42-6) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct structural features, holds potential applications in the development of novel therapeutic agents. This article aims to provide a comprehensive overview of 5-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-2-furaldehyde, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research.
Chemical Structure and Properties
5-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-2-furaldehyde is a heterocyclic compound that combines a furan ring with a pyrazole moiety. The presence of the chloro and nitro substituents on the pyrazole ring imparts unique electronic and steric properties to the molecule. The furan ring, known for its aromaticity and reactivity, further enhances the compound's potential for diverse chemical transformations. The molecular formula of 5-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-2-furaldehyde is C10H7ClN2O3, with a molecular weight of approximately 240.63 g/mol.
The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various synthetic and analytical procedures. Its melting point is reported to be around 160°C, and it is stable under standard laboratory conditions. However, care should be taken to avoid exposure to strong acids or bases, which may lead to decomposition or rearrangement reactions.
Synthesis Methods
The synthesis of 5-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-2-furaldehyde has been extensively studied, with several methods reported in the literature. One common approach involves the condensation of 5-formylfuran with 4-chloro-3-nitropyrazole in the presence of a suitable catalyst. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of the desired product.
An alternative synthetic route involves the reaction of 5-bromomethylfuran with 4-chloro-3-nitropyrazole in a polar aprotic solvent such as DMF. The use of a base such as potassium carbonate can facilitate the nucleophilic substitution reaction, yielding 5-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-2-furaldehyde with high purity and yield.
Biological Activities
The biological activities of 5-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-2-furaldehyde have been the subject of numerous studies, highlighting its potential as a lead compound for drug discovery. One notable application is its use as an inhibitor of specific enzymes involved in various biological pathways. For instance, recent research has shown that 5-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-2-furaldehyde exhibits potent inhibitory activity against tyrosine kinase enzymes, which are implicated in several diseases including cancer and autoimmune disorders.
In addition to its enzymatic inhibition properties, 5-(4-Chloro-3-nitro-1H-pyrazol-1-y-lmethyl)-2-furaldehyde has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can effectively reduce the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α in vitro. These findings suggest that 5-(4-Chloro-3-nitro-H-pyrazol-l-y-lmethyl)-2-furaldehyde may have therapeutic potential in treating inflammatory diseases.
Clinical Applications and Research Advancements
The potential clinical applications of 5-(4-Chloro-H-nitro-H-pyrazol-l-y-lmethyl)-2-furaldehyde are currently being explored through preclinical studies and early-stage clinical trials. One area of focus is its use as an anti-cancer agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.
In addition to cancer therapy, 5-(4-Chloro-H-nitro-H-pyrazol-l-y-lmethyl)-2-furaldehyde has also shown promise in treating neurodegenerative diseases. Recent research has indicated that this compound can protect neurons from oxidative stress and inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. These findings suggest that 5-(4-Chloro-H-nitro-H-pyrazol-l-y-lmethyl)-2-furaldehyde may have neuroprotective properties that could be harnessed for therapeutic benefit.
Conclusion
5-(4-Chloro-H-nitro-H-pyrazol-l-y-lmethyl)-2-furaldehyde (CAS No. 512809-42) is a promising compound with diverse biological activities and potential applications in drug discovery and development. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further investigation. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future clinical applications.
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